molecular formula C9H7Cl2N3O B11729314 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B11729314
M. Wt: 244.07 g/mol
InChI Key: TXLZZRCPLJBBHY-UHFFFAOYSA-N
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Description

1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the oxadiazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichlorophenyl)methanamine: Shares the dichlorophenyl group but lacks the oxadiazole ring.

    2,3-Dichlorobenzylamine: Similar structure but different substitution pattern on the benzene ring.

    1-(2,3-Dichlorophenyl)piperazine: Contains a piperazine ring instead of an oxadiazole ring.

Uniqueness

1-[3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dichlorophenyl derivatives and contributes to its potential bioactivity and versatility in various applications.

Properties

Molecular Formula

C9H7Cl2N3O

Molecular Weight

244.07 g/mol

IUPAC Name

[3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C9H7Cl2N3O/c10-5-1-2-7(11)6(3-5)9-13-8(4-12)15-14-9/h1-3H,4,12H2

InChI Key

TXLZZRCPLJBBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=N2)CN)Cl

Origin of Product

United States

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